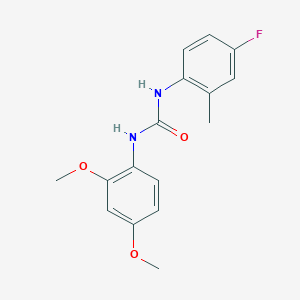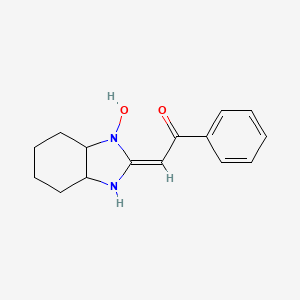
(2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone is a complex organic compound that features a benzimidazole ring fused with a cyclohexane ring and a phenylethanone group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone.
Cyclization: The benzimidazole intermediate can undergo cyclization with a suitable reagent to form the hexahydrobenzimidazole structure.
Addition of the phenylethanone group: This step might involve a Friedel-Crafts acylation reaction to attach the phenylethanone group to the benzimidazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl group in the phenylethanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole ketone, while reduction could produce a benzimidazole alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole structures are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, this compound might be investigated for its pharmacological properties, including its potential to interact with specific biological targets.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core structure and may exhibit similar biological activities.
Phenylethanone derivatives: Compounds with the phenylethanone group might have comparable chemical reactivity and applications.
Uniqueness
The uniqueness of (2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone lies in its specific combination of functional groups and ring structures, which could confer distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
(2Z)-2-(3-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylidene)-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-13(12)17(15)19/h1-3,6-7,10,12-13,16,19H,4-5,8-9H2/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFUNIYUXHBZRI-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=CC(=O)C3=CC=CC=C3)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)N/C(=C/C(=O)C3=CC=CC=C3)/N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
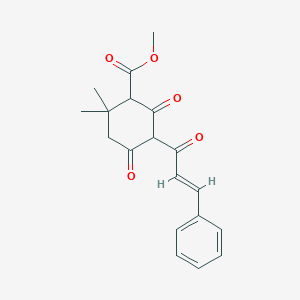
![3-amino-1-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propan-1-one](/img/structure/B5279287.png)
![[(2R,3R,6R)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(3-methylphenyl)methanone](/img/structure/B5279295.png)
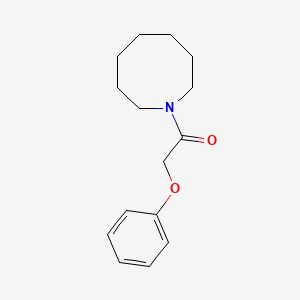
![ethyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5279307.png)
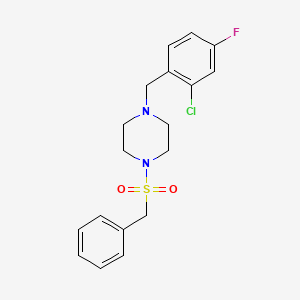
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5279311.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B5279313.png)
![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5279319.png)
![2,6-dimethyl-4-{[5-(2-thienyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5279321.png)
![(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B5279327.png)
![2-[({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5279330.png)
![N-[3-(2-furyl)-1-methylpropyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5279349.png)
